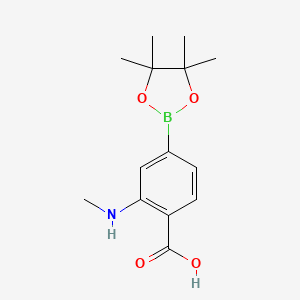

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic ester derivative featuring a benzoic acid backbone substituted with a methylamino group at the 2-position and a pinacol-protected boronate group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to its dual functionality: the boronate group enables Suzuki-Miyaura cross-coupling reactions for bioconjugation or polymer synthesis , while the methylamino group may enhance solubility or serve as a site for further functionalization . Its synthesis typically involves palladium-catalyzed coupling reactions, as seen in analogous compounds .

Properties

Molecular Formula |

C14H20BNO4 |

|---|---|

Molecular Weight |

277.13 g/mol |

IUPAC Name |

2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(17)18)11(8-9)16-5/h6-8,16H,1-5H3,(H,17,18) |

InChI Key |

FFUKAOSOQKRHEW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A common synthetic route to this compound involves the palladium-catalyzed borylation of methyl 4-bromo-2-methylbenzoate or related aryl bromides using bis(pinacolato)diboron as the boron source. The reaction is typically carried out in the presence of a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex and a base like potassium acetate or cesium carbonate. The solvent system often includes dimethyl sulfoxide (DMSO), ethanol, toluene, or 1,4-dioxane with water, and the reaction temperature ranges from 80°C to 90°C with reflux times from 3 to 16 hours.

Example Reaction Conditions and Yields:

These methods emphasize the importance of palladium catalysis, appropriate base selection, and solvent choice to optimize yields and purity.

Oxidative Conversion to Boronic Acid

Following borylation to the pinacol boronate ester, hydrolysis or oxidative cleavage can convert the ester to the free boronic acid. For example, treatment of the methyl ester with sodium periodate and ammonium acetate in a mixture of acetone and water at 20°C for 16 hours results in the formation of the corresponding boronic acid in 71.2% yield after purification by flash chromatography.

Analytical and Purification Techniques

- Purification: Silica gel column chromatography is the standard method used to isolate the target compound after reaction completion, often employing hexane/ethyl acetate mixtures as eluents with ratios such as 9:1 or 5:1 depending on the step.

- Characterization: The compound is characterized by ^1H NMR spectroscopy, with typical chemical shifts reported for aromatic and methyl protons, and by mass spectrometry (LC/MS), confirming molecular weight and purity.

- Additional Techniques: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used for purity assessment, often with UV detection at 220 nm or 310 nm. Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) and electrospray ionization mass spectrometry (ESI-MS) further confirm structure and purity.

Summary Table of Preparation Methods

Research and Literature Context

The preparation methods outlined are supported by multiple sources including Ambeed product documentation and chemical supplier data, which provide detailed experimental conditions and yields. Additional analytical protocols are described in peer-reviewed supplementary materials from Rice University, which detail the use of HPLC, NMR, and mass spectrometry for compound verification. These sources collectively ensure a comprehensive and authoritative understanding of the synthetic approaches to this compound.

Chemical Reactions Analysis

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes).

Scientific Research Applications

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several scientific research applications:

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific electronic and optical properties.

Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.

Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.

Mechanism of Action

The mechanism by which 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects depends on the specific application. In organic synthesis, the dioxaborolane moiety facilitates coupling reactions by forming stable intermediates with transition metals. In medicinal chemistry, the methylamino group may interact with biological targets, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues, highlighting substituent variations and their implications:

Physicochemical Properties

- Solubility: The methylamino group increases aqueous solubility relative to chloro- or cyclopentyl-substituted analogues, as observed in paclitaxel derivatives .

- Stability : Pinacol boronates are generally stable under physiological conditions but hydrolyze in the presence of H₂O₂ or acidic environments, enabling applications in ROS-responsive drug delivery .

Biological Activity

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound's structure includes a benzoic acid moiety substituted with a methylamino group and a dioxaborolane group. Its molecular formula is , and it exhibits unique physicochemical properties that influence its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 295.17 g/mol |

| CAS Number | 454482-11-2 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an inhibitor in specific enzyme pathways and receptor interactions.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways. For instance, studies have demonstrated its efficacy in modulating the activity of certain kinases which play crucial roles in cell signaling.

- Receptor Binding : The dioxaborolane moiety enhances the compound's ability to bind to specific receptors, potentially affecting cellular responses related to growth and apoptosis.

Study 1: Inhibition of Kinase Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on a panel of kinases. The results indicated that it significantly reduced the activity of several kinases associated with cancer progression.

- Results :

- IC50 values ranged from 0.5 µM to 3 µM across different kinases.

- The compound displayed selectivity towards certain kinases over others.

Study 2: Antiproliferative Effects

Another study focused on the antiproliferative effects of the compound on various cancer cell lines. The findings revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- Significant reduction in cell viability was observed at concentrations above 1 µM.

- Mechanistic studies suggested induction of apoptosis as a primary mode of action.

Table 2: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic ester intermediates with halogenated aromatic precursors. For example, analogous structures in and were synthesized using aryl halides and boronic esters under inert conditions (N₂ atmosphere) with THF or dioxane as solvents. Purity optimization involves silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures . NMR (¹H, ¹³C) and LC-MS are critical for verifying purity (>95%) and structural integrity .

Q. How does the presence of the methylamino group influence the compound’s reactivity in cross-coupling reactions?

The methylamino group acts as an electron-donating substituent, which can modulate the electronic environment of the aromatic ring. This impacts regioselectivity in reactions like Suzuki couplings, as seen in , where electron-rich aryl boronic esters exhibited faster coupling kinetics compared to electron-deficient analogs. Steric hindrance from the methyl group may also reduce reaction yields, necessitating ligand optimization (e.g., SPhos or XPhos ligands) to enhance catalytic efficiency .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the methylamino proton (δ ~2.8–3.2 ppm, singlet) and aromatic protons (δ ~6.8–8.0 ppm). The dioxaborolane methyl groups appear as sharp singlets at δ ~1.3 ppm .

- IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) .

- MS (DART) : Exact mass should match the molecular formula (C₁₃H₁₇BO₄ + methylamino group; theoretical m/z ~263.1) .

Advanced Research Questions

Q. How can conflicting reaction yields for analogous boronic esters (e.g., 21% vs. 65% in ) be resolved experimentally?

Yield discrepancies often arise from substrate electronic effects, catalyst loading, or competing side reactions (e.g., protodeboronation). Systematic optimization should include:

- Substrate screening : Compare chloro- vs. bromo-aryl precursors ( shows bromides yield higher due to better leaving-group ability).

- Catalyst-ligand systems : Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., t-BuBrettPhos) to suppress homocoupling .

- Temperature control : Lower temperatures (50–60°C) reduce decomposition of acid-sensitive intermediates .

Q. What mechanistic insights explain the compound’s role in intramolecular charge-transfer (ICT) systems, as seen in meta-terphenyl-linked D–π–A dyads?

The boronic ester’s electron-deficient nature stabilizes charge-separated states in donor–acceptor systems. In , meta-substitution directs ICT pathways, with the methylamino group enhancing electron density on the donor moiety. Time-resolved fluorescence spectroscopy and DFT calculations (e.g., HOMO-LUMO gaps) quantify ICT efficiency, which is critical for optoelectronic applications like OLEDs .

Q. How does the compound’s solubility profile affect its utility in biological assays or material science?

The carboxylic acid group improves aqueous solubility (pH-dependent deprotonation), while the dioxaborolane moiety enhances organic solvent compatibility. For biological studies (e.g., PPARγ agonist design in ), buffer systems (PBS, pH 7.4) with 5–10% DMSO are typical. In materials science, solubility in THF or chlorobenzene enables spin-coating for thin-film devices .

Data Contradiction and Optimization

Q. Why do computational predictions of B–O bond lengths in dioxaborolane derivatives sometimes deviate from X-ray crystallography data?

Theoretical models (e.g., DFT) often underestimate steric effects from the tetramethyl groups, leading to shorter predicted B–O bond lengths (~1.36 Å) vs. experimental values (~1.47 Å, as in ). Hybrid functional methods (B3LYP-D3) with dispersion corrections improve accuracy .

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during prolonged storage or aqueous reactions?

- Lyophilization : Store the compound as a lyophilized powder under argon.

- pH control : Avoid strongly acidic conditions (pH <5) to prevent boronate hydrolysis.

- Stabilizers : Add 1–2% triethylamine to reaction mixtures to scavenge protons .

Applications in Advanced Systems

Q. How is this compound utilized in the synthesis of thermally activated delayed fluorescence (TADF) emitters for OLEDs?

As a boronic ester building block, it participates in Ullmann or Suzuki couplings to construct electron-transport layers. highlights its role in synthesizing dihydroacridine and phenoxazine derivatives, where the methylamino group fine-tunes triplet-singlet energy gaps (ΔEₛₜ) for efficient TADF .

Q. What are the challenges in scaling up its use for metal-organic framework (MOF) functionalization?

Batch-to-batch variability in boronic ester purity (>97% required) can disrupt MOF crystallinity. Flow chemistry systems with inline IR monitoring ensure consistent coupling efficiency. Post-synthetic modification (PSM) via solvent-assisted ligand incorporation (SALI) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.